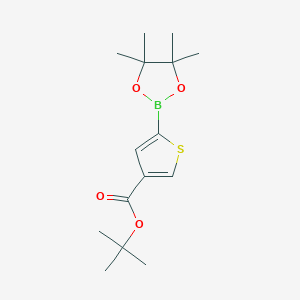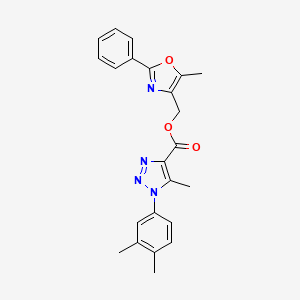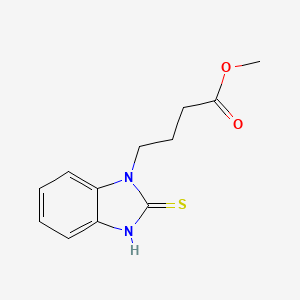![molecular formula C15H19Cl B2791286 1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane CAS No. 2287300-48-3](/img/structure/B2791286.png)
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane , commonly referred to as BCP , is a bicyclic organic compound. Its unique structure consists of a bicyclo[1.1.1]pentane core, which is a three-membered ring system. BCP has garnered interest due to its potential as a bioisostere in drug design. As a bioisostere, it can replace certain functional groups in drug molecules, affecting their permeability, aqueous solubility, and metabolic stability .
Molecular Structure Analysis
BCP’s molecular structure features a three-membered ring (bicyclo[1.1.1]pentane) fused with a chloromethyl group and a 4-propylphenyl substituent. The compact, strained ring system contributes to its unique properties and potential bioisosteric effects .
Chemical Reactions Analysis
BCP’s reactivity is influenced by its strained ring system. Researchers have investigated its participation in various chemical reactions, including substitution , addition , and ring-opening processes. Understanding these reactions is crucial for designing synthetic routes and functionalizing BCP derivatives .
Physical And Chemical Properties Analysis
Mechanism of Action
While BCP itself is not a drug, its incorporation into drug molecules can impact their biological activity. The specific mechanism of action depends on the context and the drug it replaces. BCP’s structural features may influence binding interactions, metabolic pathways, and overall pharmacokinetics .
properties
IUPAC Name |
1-(chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZYIXGAAUGAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
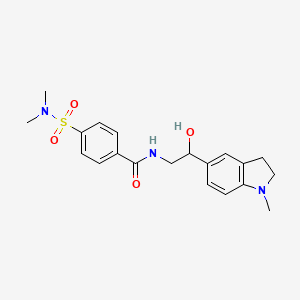
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
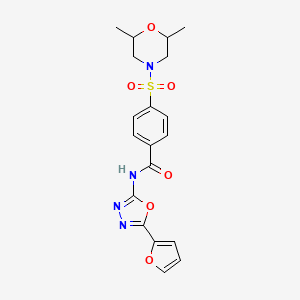
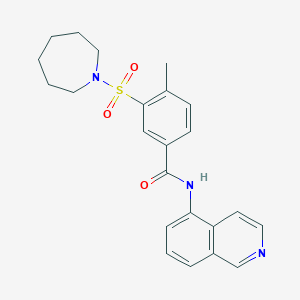
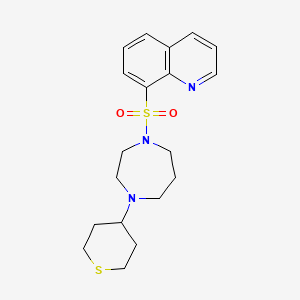
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)
